molecular formula C22H32INO B13777243 (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide CAS No. 7347-88-8

(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide

Cat. No.: B13777243
CAS No.: 7347-88-8
M. Wt: 453.4 g/mol
InChI Key: JGTIQHSADBVJKY-UHFFFAOYSA-M
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Description

(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound features a benzylphenoxy group, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide typically involves the reaction of (2-Benzylphenoxy)methyl chloride with tert-butyldimethylamine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Hydroxide or chloride derivatives.

Scientific Research Applications

(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of surfactants and fabric softeners.

Mechanism of Action

The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This disruption is facilitated by the hydrophobic benzylphenoxy group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and disinfectant.

    Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and disinfectants.

Uniqueness

(1-((2-Benzylphenoxy)methyl)ethyl)tert-butyldimethylammonium iodide is unique due to its specific structure, which combines a benzylphenoxy group with a quaternary ammonium center. This structure enhances its ability to interact with lipid bilayers, making it particularly effective as an antimicrobial agent .

Properties

CAS No.

7347-88-8

Molecular Formula

C22H32INO

Molecular Weight

453.4 g/mol

IUPAC Name

1-(2-benzylphenoxy)propan-2-yl-tert-butyl-dimethylazanium;iodide

InChI

InChI=1S/C22H32NO.HI/c1-18(23(5,6)22(2,3)4)17-24-21-15-11-10-14-20(21)16-19-12-8-7-9-13-19;/h7-15,18H,16-17H2,1-6H3;1H/q+1;/p-1

InChI Key

JGTIQHSADBVJKY-UHFFFAOYSA-M

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C(C)(C)C.[I-]

Origin of Product

United States

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